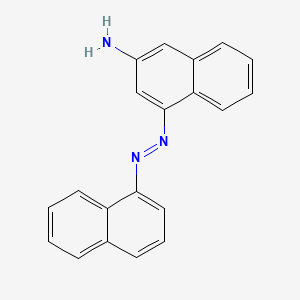
Sodium (nitrilotriacetato)strontate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (nitrilotriacetato)strontate is a coordination compound that involves the chelation of strontium ions by nitrilotriacetic acid (NTA) ligands. This compound is of interest due to its potential applications in various fields, including environmental science, materials science, and industrial chemistry. The nitrilotriacetic acid component acts as a chelating agent, forming stable complexes with metal ions, which can be utilized in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (nitrilotriacetato)strontate typically involves the reaction of nitrilotriacetic acid with strontium salts in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{NTA} + \text{Sr(OH)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions where nitrilotriacetic acid is reacted with strontium hydroxide and sodium hydroxide under controlled conditions. The reaction mixture is then purified to isolate the desired product.
Types of Reactions:
Chelation: this compound primarily undergoes chelation reactions where the NTA ligand forms stable complexes with metal ions.
Substitution: The compound can participate in substitution reactions where the strontium ion can be replaced by other metal ions under appropriate conditions.
Common Reagents and Conditions:
Chelation: Reagents such as nitrilotriacetic acid and strontium salts are used under basic conditions (presence of sodium hydroxide).
Substitution: Metal salts (e.g., calcium chloride, magnesium sulfate) can be used to replace strontium in the complex.
Major Products Formed:
Chelation: this compound.
Substitution: Complexes with other metal ions, such as calcium (nitrilotriacetato) or magnesium (nitrilotriacetato).
Wissenschaftliche Forschungsanwendungen
Sodium (nitrilotriacetato)strontate has several applications in scientific research:
Environmental Science: Used in water treatment processes to remove heavy metals by chelation.
Materials Science: Employed in the synthesis of advanced materials, such as strontium titanate, which has applications in electronics and catalysis.
Industrial Chemistry: Utilized as a chelating agent in various industrial processes to stabilize metal ions and prevent precipitation.
Wirkmechanismus
The mechanism of action of sodium (nitrilotriacetato)strontate involves the chelation of metal ions by the nitrilotriacetic acid ligand. The NTA ligand forms a stable, tridentate complex with the strontium ion, effectively sequestering it and preventing it from participating in unwanted side reactions. This chelation process is driven by the formation of strong coordinate bonds between the nitrogen and oxygen atoms of the NTA ligand and the strontium ion .
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent that forms stable complexes with metal ions.
Iminodiacetic acid (IDA): A chelating agent similar to NTA but with fewer carboxylate groups.
Uniqueness: Sodium (nitrilotriacetato)strontate is unique due to its specific chelation properties with strontium ions, making it particularly useful in applications where strontium stabilization is required. Compared to EDTA and IDA, NTA forms slightly less stable complexes but is often preferred due to its lower cost and environmental impact .
Eigenschaften
CAS-Nummer |
92988-11-9 |
|---|---|
Molekularformel |
C6H6NNaO6Sr |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
sodium;strontium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na.Sr/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3 |
InChI-Schlüssel |
JJKPPCRRBKECFL-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



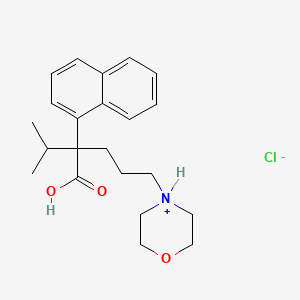
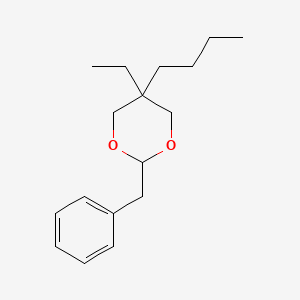
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

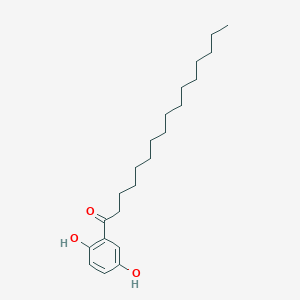


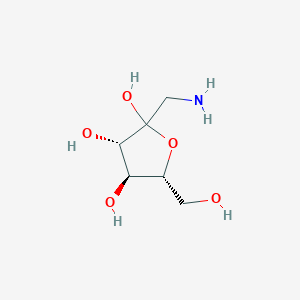
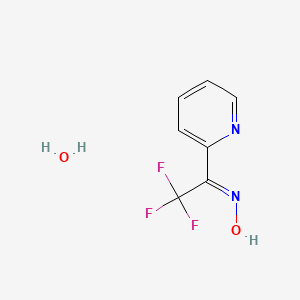

![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
